N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
The compound “N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It is a derivative of benzamide, which is a simple carboxamide. The molecule contains a piperidine ring, which is a common feature in many pharmaceuticals .
Scientific Research Applications
Antiproliferative Activities
The compound's derivatives exhibit antiproliferative activities. In particular, derivatives containing [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety were found to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer treatment (Ilić et al., 2011).
Antibacterial and Antifungal Activities
Another research study focused on heterocyclic compounds that include a closely related structure, showcasing antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi. This implies the compound's potential in developing new antimicrobial agents (Patel & Patel, 2015).
Insecticidal Potential
Derivatives of this compound were also explored for their insecticidal properties. The study indicated that certain derivatives inhibited the cotton leafworm, Spodoptera littoralis, suggesting potential agricultural applications in pest control (Fadda et al., 2017).
Antagonist Activities
Some derivatives of this compound were found to exhibit 5-HT2 antagonist activity. This activity is related to neurotransmitter regulation in the central nervous system, indicating potential applications in the development of drugs for neurological or psychiatric conditions (Watanabe et al., 1993).
Properties
IUPAC Name |
N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c28-20(26-13-5-2-6-14-26)15-30-19-10-9-17-23-24-18(27(17)25-19)11-12-22-21(29)16-7-3-1-4-8-16/h1,3-4,7-10H,2,5-6,11-15H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTWGHFWDRLAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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